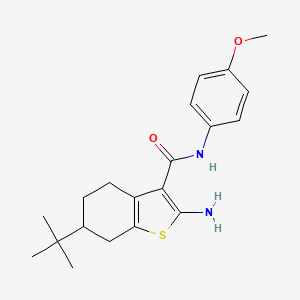
4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CP-868,596, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Triazole derivatives, including those similar to the specified compound, have been synthesized and analyzed for their structural properties. Studies have demonstrated the synthesis of triazole derivatives using X-ray diffraction techniques, and characterized by IR, 1H NMR, and 13C NMR, revealing detailed insights into their molecular configurations, hydrogen bonding patterns, and crystal structures (Şahin et al., 2014), (Boechat et al., 2010). These studies highlight the importance of intermolecular interactions in determining the physical properties and stability of these compounds.
Antimicrobial and Antifungal Activities
Some triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. The introduction of different substituents into the triazole ring system has been shown to influence the biological activity of these compounds. Notably, certain derivatives have exhibited significant activities against a range of microorganisms, showcasing the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Interaction with DNA
The interaction of triazole derivatives with DNA has been investigated, revealing their potential applications in medicinal chemistry and drug design. Studies have shown that some triazole compounds can bind to DNA, affecting its structure and function. This property is particularly relevant for the development of anticancer drugs, as it opens pathways for targeting the genetic material of cancer cells (Demirbaş et al., 2019).
Anticancer Properties
The synthesis of triazole derivatives and their evaluation for anticancer activities have been a significant focus of research. Certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines, suggesting the potential of triazole compounds in cancer therapy. The mechanism of action often involves interactions with biological targets that are crucial for cancer cell proliferation (Demirbas & Uğurluoğlu, 2004).
Eigenschaften
IUPAC Name |
4-cyclopropyl-3-(oxolan-2-yl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9-11-10-8(7-2-1-5-14-7)12(9)6-3-4-6/h6-7H,1-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQWETJYGKCPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NNC(=O)N2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638751.png)
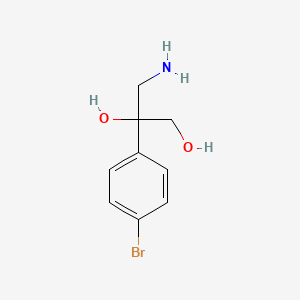
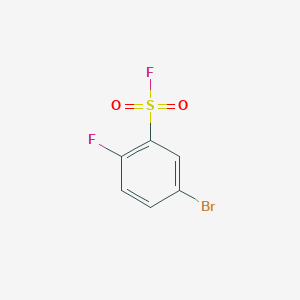
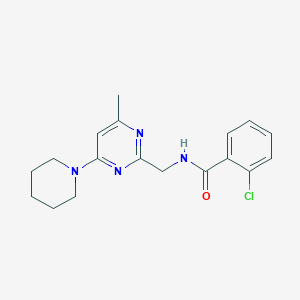
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2638757.png)
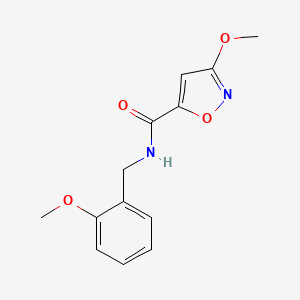
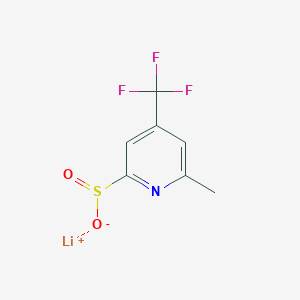
![N1-(1-phenylethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2638762.png)
![6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2638764.png)
![3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2638765.png)
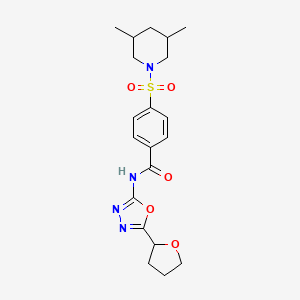
![1,7-dimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638769.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2638770.png)
